molecular formula C11H22N2O B15280391 (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

Cat. No.: B15280391
M. Wt: 198.31 g/mol
InChI Key: IODFEYPMPBBGFJ-QWRGUYRKSA-N
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Description

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a diazepane moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

    Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the diazepane moiety.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes.

    Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The diazepane moiety can interact with specific binding sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.

    (1S,2S)-2-(1,4-piperazin-1-yl)cyclohexan-1-ol: A similar compound with a piperazine ring instead of a diazepane ring.

Uniqueness

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane ring and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m0/s1

InChI Key

IODFEYPMPBBGFJ-QWRGUYRKSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCCNCC2)O

Canonical SMILES

C1CCC(C(C1)N2CCCNCC2)O

Origin of Product

United States

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